molecular formula C21H15Cl2N3 B11782886 1-(2,6-Dichlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole

1-(2,6-Dichlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole

Cat. No.: B11782886
M. Wt: 380.3 g/mol
InChI Key: GDYMTSCONYZPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dichlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole typically involves the reaction of 2,6-dichlorobenzyl chloride with 3,5-diphenyl-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

1-(2,6-Dichlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dichlorobenzyl)piperazine: Shares the 2,6-dichlorobenzyl group but has a different core structure.

    2,6-Dichlorobenzyl alcohol: Contains the same benzyl group but lacks the triazole ring.

Uniqueness

1-(2,6-Dichlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the 2,6-dichlorobenzyl group enhances its lipophilicity and potential for biological interactions.

Properties

Molecular Formula

C21H15Cl2N3

Molecular Weight

380.3 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-1,2,4-triazole

InChI

InChI=1S/C21H15Cl2N3/c22-18-12-7-13-19(23)17(18)14-26-21(16-10-5-2-6-11-16)24-20(25-26)15-8-3-1-4-9-15/h1-13H,14H2

InChI Key

GDYMTSCONYZPNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.